molecular formula C21H23NO4 B5309972 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine

1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine

Cat. No. B5309972
M. Wt: 353.4 g/mol
InChI Key: AEGHNVIUXMRJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine, also known as MDPPP, is a synthetic compound that belongs to the cathinone class of drugs. It is a psychoactive substance that has gained popularity in the research community due to its potential applications in the field of neuroscience. MDPPP is a derivative of pyrrolidine and is structurally similar to other cathinone compounds, such as methylone and MDPV.

Mechanism of Action

1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the psychoactive effects of the drug, including feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to increase locomotor activity and induce hyperthermia, as well as increase levels of extracellular dopamine in the striatum. It has also been shown to increase levels of norepinephrine and serotonin in the brain, although to a lesser extent than dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, one limitation of using 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine is its potential for abuse and addiction, which can make it difficult to obtain and use in a controlled manner.

Future Directions

There are a number of future directions for research on 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine, including:
1. Further studies on the biochemical and physiological effects of 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine in various animal models.
2. Studies on the potential therapeutic applications of 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine in the treatment of various neurological and psychiatric disorders.
3. Development of new synthetic methods for the production of 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine and other cathinone compounds.
4. Studies on the potential long-term effects of 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine use on the brain and other organs.
5. Development of new methods for the detection and quantification of 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine in biological samples.
Conclusion:
1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine is a synthetic compound that has gained popularity in the research community due to its potential applications in the field of neuroscience. It acts as a dopamine reuptake inhibitor and has been shown to have a number of biochemical and physiological effects in various animal models. While there are potential advantages to using 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine in lab experiments, it is important to consider its potential for abuse and addiction. Further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 1-(2-methoxyphenyl)-2-nitropropene with 3-(1,3-benzodioxol-5-yl)propanal in the presence of a reducing agent. The resulting product is then treated with pyrrolidine to yield 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine. Other methods of synthesis involve the use of different precursors and reagents, but the overall process remains similar.

Scientific Research Applications

1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-24-18-7-3-2-6-16(18)17(13-21(23)22-10-4-5-11-22)15-8-9-19-20(12-15)26-14-25-19/h2-3,6-9,12,17H,4-5,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGHNVIUXMRJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)N2CCCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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